5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid

Descripción general

Descripción

5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C11H6Cl2O2S and its molecular weight is 273.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure combines a thiophene ring with a carboxylic acid moiety and a dichlorophenyl substituent, which may contribute to its bioactivity.

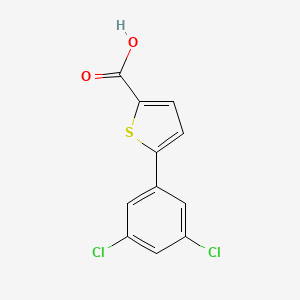

Chemical Structure

The compound can be represented as follows:

This structure suggests potential interactions with various biological targets due to the presence of both electron-withdrawing (chlorine atoms) and electron-donating (carboxylic acid) groups.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of thiophene-2-carboxylic acids have been shown to inhibit HCV NS5B polymerase, suggesting a mechanism that could be relevant for cancer therapy by targeting viral pathways in cancer cells . Additionally, structure-activity relationship (SAR) studies indicate that modifications to the thiophene ring can enhance cytotoxicity against various cancer cell lines. In particular, the incorporation of a 3,5-dichloro substituent significantly increased the compound's efficacy against A549 lung cancer cells, reducing cell viability to approximately 21.2% compared to controls .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Research indicates that thiophene derivatives exhibit structure-dependent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The presence of the dichlorophenyl group is believed to enhance membrane permeability, allowing for better interaction with microbial targets.

The mechanism by which this compound exerts its biological effects involves several biochemical pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival.

- Membrane Disruption : Antimicrobial activity is likely mediated through disruption of microbial cell membranes.

- Signal Transduction Modulation : The compound may interfere with signaling pathways critical for cancer cell survival and proliferation.

Study 1: Anticancer Activity in A549 Cells

In a controlled study, A549 cells were treated with varying concentrations of this compound. The results showed a dose-dependent decrease in cell viability, with significant effects observed at concentrations as low as 10 µM. The IC50 value was determined to be approximately 21 µM, indicating potent anticancer activity compared to standard chemotherapeutics like cisplatin .

| Compound | IC50 (µM) | Cell Line | Effect on Viability (%) |

|---|---|---|---|

| This compound | 21 | A549 (lung cancer) | 21.2 |

| Cisplatin | 15 | A549 (lung cancer) | 19.7 |

Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial efficacy of the compound against various bacterial strains. The results indicated that it exhibited significant activity against S. aureus, with an MIC value of 32 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Enterococcus faecalis | 64 |

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Organic Synthesis

5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid serves as a crucial building block in the synthesis of more complex organic molecules. It is often utilized in the formation of derivatives that exhibit enhanced biological activity or novel properties.

| Application | Description |

|---|---|

| Organic Synthesis | Used to create various thiophene derivatives with potential pharmacological properties. |

| Material Science | Employed in the development of organic semiconductors and conductive polymers. |

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against a range of pathogens. For instance, studies have shown that compounds derived from this acid can effectively combat multidrug-resistant bacteria such as Staphylococcus aureus and Clostridioides difficile.

Case Study: Antimicrobial Activity

A study demonstrated that certain derivatives showed structure-dependent activity against Gram-positive pathogens, indicating their potential as new antimicrobial agents .

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Effective against vancomycin-intermediate strains |

| Clostridioides difficile | Promising activity against resistant strains |

Pharmacological Applications

Potential Therapeutic Agent

The compound has been explored for its therapeutic potential in treating various diseases due to its bioactive properties. Its derivatives have shown promise as anti-inflammatory and anticancer agents.

Industrial Applications

Advanced Materials Development

In industrial settings, this compound is utilized in the production of advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic devices due to its electronic properties.

Research Insights

Recent studies have focused on optimizing the synthesis of thiophene derivatives to enhance their biological activities. For example, specific synthetic routes involving coupling reactions have been developed to yield compounds with improved efficacy against targeted pathogens .

Análisis De Reacciones Químicas

Esterification Reactions

The carboxylic acid group undergoes esterification to form corresponding esters, a key step in modifying solubility or reactivity for further derivatization.

Key Findings:

-

Reagents/Conditions : Alcohols (e.g., pentanol, ethanol) with acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC/DMAP) .

-

Example : Reaction with pentanol under Pd-catalyzed Suzuki cross-coupling conditions yields pentyl 5-(3,5-dichlorophenyl)thiophene-2-carboxylate .

Table 1: Esterification Examples

| Ester Product | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Pentyl ester derivative | Pentanol, Pd(PPh₃)₄, 90°C | 75–80% | |

| Ethyl ester derivative | Ethanol, POCl₃, DMF | 80–85% |

Amide Formation

The carboxylic acid reacts with amines to form amides, a reaction critical for biological activity optimization.

Key Findings:

-

Direct Condensation : Titanium tetrachloride (TiCl₄) mediates direct coupling with amines (e.g., pyrazin-2-amine) .

-

Acid Chloride Intermediate : Conversion to acid chloride (COCl₂) followed by reaction with amines yields ureido derivatives .

Suzuki-Miyaura Cross-Coupling

While the compound itself lacks a halogen on the thiophene ring, its synthetic precursors (e.g., 5-bromothiophene-2-carboxylic acid derivatives) undergo arylboronic acid coupling. This highlights the reactivity of analogous structures .

Key Findings:

-

Catalyst System : Pd(PtBu₃)₂ or Pd(PPh₃)₄ with CsF in dioxane/water .

-

Substituent Compatibility : Tolerates electron-withdrawing groups (e.g., Cl, CN) on the arylboronic acid .

Table 3: Cross-Coupling of Precursors

Decarboxylation and Functionalization

Decarboxylation under basic or thermal conditions generates thiophene intermediates for further functionalization.

Key Findings:

-

Application : Forms reactive thiophene intermediates for electrophilic substitution or C–H activation .

Biological Activity Derivatives

Derivatives exhibit pharmacological potential, guided by structural modifications:

Propiedades

IUPAC Name |

5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2O2S/c12-7-3-6(4-8(13)5-7)9-1-2-10(16-9)11(14)15/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLHVJQEBFYQDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C(=O)O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.